Home > Products > Screening Compounds P139184 > 6-(Trifluoromethyl)phthalazin-1(2H)-one
6-(Trifluoromethyl)phthalazin-1(2H)-one -

6-(Trifluoromethyl)phthalazin-1(2H)-one

Catalog Number: EVT-13336990
CAS Number:
Molecular Formula: C9H5F3N2O
Molecular Weight: 214.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(Trifluoromethyl)phthalazin-1(2H)-one is a derivative of phthalazine, a bicyclic aromatic heterocyclic compound. Phthalazine derivatives are known for their diverse biological activities, including anticancer, anticonvulsant, and antihypertensive properties. The introduction of a trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and drug discovery .

Source

The compound can be synthesized through various methods involving different starting materials and catalysts. Notable sources include research articles that detail synthetic pathways and biological evaluations of phthalazine derivatives .

Classification

6-(Trifluoromethyl)phthalazin-1(2H)-one belongs to the class of phthalazinones, which are characterized by a nitrogen-containing heterocyclic structure. This compound can be classified as an aromatic ketone due to the presence of a carbonyl group adjacent to the phthalazine ring system.

Synthesis Analysis

Methods

The synthesis of 6-(Trifluoromethyl)phthalazin-1(2H)-one can be achieved through various synthetic routes. A common method involves the reaction of 4-trifluoromethylphenylhydrazine with phthalic anhydride under acidic or basic conditions. This reaction typically yields the desired phthalazinone with moderate to high yields .

Technical Details

  • Starting Materials: Phthalic anhydride, 4-trifluoromethylphenylhydrazine.
  • Reaction Conditions: The reaction is often conducted in solvents such as ethanol or acetic acid at elevated temperatures (reflux conditions).
  • Yield: Yields can vary but are generally reported between 70% and 85% depending on the specific conditions employed .
Molecular Structure Analysis

Structure

The molecular formula for 6-(Trifluoromethyl)phthalazin-1(2H)-one is C8H6F3N2OC_8H_6F_3N_2O with a molecular weight of approximately 192.15 g/mol. The structure features a phthalazine core with a trifluoromethyl substituent at one of the phenyl rings.

Data

  • Molecular Weight: 192.15 g/mol
  • Density: Estimated around 1.231 g/cm³
  • Melting Point: Approximately 183-185 °C
  • Boiling Point: Estimated at 337 °C
  • Solubility: Slightly soluble in chloroform, dimethyl sulfoxide, and methanol .
Chemical Reactions Analysis

Reactions

6-(Trifluoromethyl)phthalazin-1(2H)-one can participate in various chemical reactions typical for phthalazine derivatives:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack, allowing for further functionalization.
  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones or other derivatives.

These reactions are significant for synthesizing more complex molecules with potential biological activities .

Technical Details

The reactivity of 6-(Trifluoromethyl)phthalazin-1(2H)-one is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at the carbonyl site and facilitates further chemical transformations .

Mechanism of Action

Process

The mechanism of action for compounds like 6-(Trifluoromethyl)phthalazin-1(2H)-one often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have been shown to inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair processes.

Data

Research indicates that certain phthalazinone derivatives exhibit cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The trifluoromethyl substitution may enhance binding affinity to target proteins due to increased lipophilicity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale yellow crystalline solid
  • Refractive Index: Approximately 1.4900 (estimated)

Chemical Properties

  • pKa: Approximately 12.29 (predicted), indicating its acidic nature.
  • Flash Point: Estimated at around 161 °C.

These properties suggest that 6-(Trifluoromethyl)phthalazin-1(2H)-one is stable under standard conditions but should be handled with care due to its potential reactivity and biological activity .

Applications

Scientific Uses

6-(Trifluoromethyl)phthalazin-1(2H)-one has potential applications in medicinal chemistry due to its biological activities:

  • Anticancer Agents: Its derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Agents: Some studies report effective antimicrobial properties against various pathogens.

The ongoing research into phthalazine derivatives highlights their potential as scaffolds for drug discovery, particularly in developing novel therapeutic agents targeting specific diseases .

Introduction to 6-(Trifluoromethyl)phthalazin-1(2H)-one in Contemporary Medicinal Chemistry

Historical Evolution of Phthalazinone-Based Pharmacophores in Drug Discovery

The phthalazinone scaffold has evolved from a chemical curiosity to a privileged pharmacophore in medicinal chemistry over the past century. Early phthalazine derivatives like hydralazine (antihypertensive, 1950s) demonstrated clinical proof-of-concept for this heterobicyclic system’s druggability [1] [4]. The 1980s–1990s witnessed strategic diversification, exemplified by zopolrestat, an aldose reductase inhibitor developed for diabetic complications, and azelastine, an antihistamine for allergic rhinitis [1] [3]. These agents established the scaffold’s capacity to engage diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions via its fused aromatic system and polar N-heteroatoms [1] [2].

The 21st century marked a transformative era with PARP inhibitors exploiting the phthalazinone core. Olaparib (FDA-approved 2014) exemplifies this breakthrough, leveraging the scaffold’s optimal geometry for binding PARP’s NAD⁺-binding site in cancer therapy [1] [4]. Parallel developments yielded vascular-targeting agents like vatalanib, a VEGFR-2 inhibitor incorporating phthalazinone to block angiogenesis [5]. Contemporary research continues expanding its therapeutic footprint into kinase inhibition, epigenetic modulation, and immune pathway regulation, validating the scaffold’s versatility [4] [6].

Table 1: Key Phthalazinone-Based Therapeutics

CompoundTherapeutic AreaBiological TargetSignificance
HydralazineHypertensionVasodilatorEarly clinical validation (1950s)
ZopolrestatDiabetic complicationsAldose reductaseDemonstrated enzyme inhibition (1990s)
AzelastineAllergic rhinitisHistamine H₁ receptorMarketed antihistamine
OlaparibOvarian/Breast cancerPARPFDA-approved targeted therapy (2014)
Vatalanib (PTK787)Cancer (angiogenesis)VEGFR-2Clinical-phase kinase inhibitor

The scaffold’s synthetic accessibility further fueled its adoption. Classical routes involve cyclization of o-phthalaldehyde or phthalic anhydride derivatives with hydrazines [1] [4]. Modern innovations include:

  • Multicomponent reactions (e.g., grindstone chemistry with nano-catalysts) enabling rapid library synthesis [1]
  • Regioselective N-alkylation techniques permitting side-chain diversification [3]
  • POCl₃-mediated chlorination of phthalazinones for nucleophilic displacement [4] [6]

These methods facilitate systematic exploration of structure-activity relationships (SAR), particularly at positions 1, 4, and 6/7 of the phthalazinone ring [1] [5]. The scaffold’s physicochemical profile – moderate log P, hydrogen-bonding capacity, and aromatic surface area – contributes to favorable ADME properties, positioning it as a perennial favorite in rational drug design [1] [2].

Role of Trifluoromethyl Substituents in Bioactive Molecule Design

The trifluoromethyl (CF₃) group has emerged as a cornerstone of modern bioisostere engineering, with profound impacts on pharmacokinetics and target engagement. Its integration into phthalazinones, exemplified by 6-(Trifluoromethyl)phthalazin-1(2H)-one, leverages three synergistic effects:

  • Enhanced Lipophilicity & Membrane Permeability: The CF₃ group’s high hydrophobicity (π=0.88) boosts log P by ~1 unit versus H or CH₃, improving passive diffusion. This is critical for CNS-penetrant agents or targeting intracellular enzymes [1] [6].
  • Metabolic Stabilization: CF₃’s inert C-F bonds resist oxidative metabolism (e.g., cytochrome P450), reducing clearance. In phthalazinones, this prolongs half-life and oral bioavailability [5] [6].
  • Electron-Withdrawing Effects: The -I effect polarizes adjacent bonds, modulating pKₐ, electrostatic potentials, and hydrogen-bonding strength – factors optimizing protein-ligand interactions [1] [5].

Table 2: Physicochemical Effects of CF₃ Substitution on Phthalazinone Properties

PropertyEffect of CF₃Impact on Drug Profile
Lipophilicity (log P)↑ by 0.8–1.2 unitsEnhanced membrane permeability
Metabolic StabilityBlocks aliphatic hydroxylationReduced clearance, prolonged t₁/₂
pKₐ ModulationLowers pKₐ of proximal N-atomsOptimized ionization state for target binding
Steric BulkComparable to isopropylFills hydrophobic binding pockets

Case studies demonstrate the CF₃ group’s strategic value:

  • TGF-β Pathway Inhibitors: Phthalazines bearing meta-CF₃ benzyl groups (e.g., compound 10p) achieved IC₅₀ = 0.11 µM against TGF-β/Smad signaling – 100-fold more potent than non-fluorinated analogs. Crucially, 10p maintained selectivity (>112-fold vs. cytotoxicity) and acted via non-kinase mechanisms, confirmed by absence of TGFβRI inhibition [6].
  • VEGFR-2 Inhibitors: Ortho-trifluoromethyl aniline derivatives in biarylureas (e.g., compound 13c) showed IC₅₀ = 2.5 µM against VEGFR-2 kinase, with 71.6% HUVEC inhibition at 10 µM. Molecular modeling confirmed CF₃ penetration into the hydrophobic back pocket of DFG-out kinase conformations [5].
  • Anticancer Agents: CF₃-substituted naphtho[2,3-g]phthalazines exhibited tyrosinase inhibition (IC₅₀ < 5 µM) via coordination of the phthalazinone carbonyl and CF₃ to copper in the enzyme’s active site [1] [3].

Synthetic routes to CF₃-phthalazinones exploit:

  • Pre-functionalization: Using CF₃-containing precursors (e.g., 6-(trifluoromethyl)phthalazin-1-one, CAS#: 915095-89-5) [7]
  • Late-stage Coupling: Suzuki-Miyaura reactions with CF₃-aryl boronic esters [6]
  • Nucleophilic Displacement: Of 1,4-dichlorophthalazines with CF₃-aryl piperazines [6]

Table 3: Synthetic Methods for CF₃-Phthalazinone Derivatives

MethodReagents/ConditionsAdvantagesLimitations
POCl₃ ChlorinationPOCl₃, reflux; then amine displacementHigh-yielding (78–97%) [4]Harsh conditions
Suzuki-Miyaura CouplingPd-catalyzed, CF₃-aryl boronic estersBroad scope, functional group tolerance [6]Requires anhydrous conditions
Nucleophilic Aromatic SubstitutionPiperazines, EtOH refluxSimple setup, no metal catalyst [6]Limited to activated aryl halides

The strategic incorporation of CF₃ into phthalazinones thus addresses multiple drug design challenges – enhancing potency, tuning ADME properties, and enabling intellectual property expansion – cementing its role in next-generation therapeutics [1] [5] [6].

Properties

Product Name

6-(Trifluoromethyl)phthalazin-1(2H)-one

IUPAC Name

6-(trifluoromethyl)-2H-phthalazin-1-one

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-7-5(3-6)4-13-14-8(7)15/h1-4H,(H,14,15)

InChI Key

KIAJGOCTROHKJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=NNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.